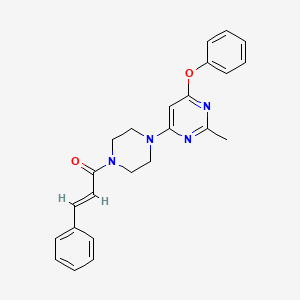
(E)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C24H24N4O2 and its molecular weight is 400.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Introduction
The compound (E)-1-(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one represents a novel organic molecule with significant potential in pharmacology. Its complex structure, which includes a phenylpropene moiety and a piperazine ring substituted with a pyrimidine derivative, suggests diverse biological activities. This article reviews the available literature on its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H22N4O. The presence of functional groups such as phenoxy , piperazine , and pyrimidine contributes to its pharmacological properties. The enone functionality is crucial for its chemical reactivity and potential interactions with biological targets.
Synthesis Methods
Various synthetic routes have been explored for the production of this compound. The synthesis typically involves multi-step organic reactions, where optimization of reaction conditions is vital for enhancing yields and purity. Common methods include:
- Piperazine Substitution : Involves the reaction of piperazine derivatives with phenoxy-pyrimidine compounds.
- Enone Formation : Utilizes carbon-carbon double bond formation adjacent to a carbonyl group.
Biological Activity
Research indicates that This compound exhibits various biological activities, including:
2. Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective activity. In animal models subjected to acute cerebral ischemia, compounds with similar structures have demonstrated the ability to prolong survival time and reduce mortality rates .
3. Interaction Studies
Interaction studies reveal that this compound can bind selectively to certain receptors or enzymes, influencing their activity. Such interactions are essential for elucidating the mechanism of action and optimizing therapeutic efficacy.
Case Studies and Research Findings
A comprehensive review of available literature highlights several key findings:
Future Directions
Further research is necessary to fully elucidate the biological mechanisms underlying the activity of This compound . Potential areas for future investigation include:
- In vitro and in vivo Studies : To assess the full range of biological activities and therapeutic potentials.
- Mechanistic Studies : To understand the specific interactions at the molecular level.
- Optimization of Synthesis : To enhance yield and purity for pharmaceutical applications.
Eigenschaften
IUPAC Name |
(E)-1-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-19-25-22(18-23(26-19)30-21-10-6-3-7-11-21)27-14-16-28(17-15-27)24(29)13-12-20-8-4-2-5-9-20/h2-13,18H,14-17H2,1H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAUFZIKCBJPBC-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














